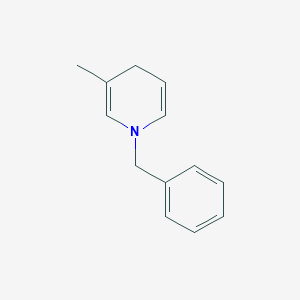
1-Benzyl-3-methyl-1,4-dihydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-methyl-1,4-dihydropyridine is a derivative of the 1,4-dihydropyridine class of compounds This class is known for its diverse pharmaceutical applications, particularly as calcium channel blockers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-methyl-1,4-dihydropyridine can be synthesized through various methods, including the Hantzsch pyridine synthesis. This method involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction typically proceeds under reflux conditions in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production of 1,4-dihydropyridine derivatives often employs multi-component one-pot reactions, which are efficient and yield high-purity products. Green synthetic methodologies are also being explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-3-methyl-1,4-dihydropyridine undergoes various chemical reactions, including:
Oxidation: Converts the dihydropyridine ring to a pyridine ring.
Reduction: Can be reduced to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents such as alkyl halides and nucleophiles like amines and thiols.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Applications De Recherche Scientifique
1-Benzyl-3-methyl-1,4-dihydropyridine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a calcium channel blocker.
Medicine: Investigated for its antihypertensive and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mécanisme D'action
The primary mechanism of action for 1-Benzyl-3-methyl-1,4-dihydropyridine involves the inhibition of voltage-gated L-type calcium channels. By binding to these channels, the compound prevents the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine derivatives used as antihypertensive agents .
Comparaison Avec Des Composés Similaires
Nifedipine: Another 1,4-dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: Known for its long-acting antihypertensive effects.
Felodipine: Used for its vasodilatory properties.
Uniqueness: 1-Benzyl-3-methyl-1,4-dihydropyridine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other dihydropyridine derivatives. Its benzyl and methyl groups can influence its binding affinity and selectivity for calcium channels, potentially leading to different therapeutic effects .
Propriétés
Numéro CAS |
154471-94-0 |
|---|---|
Formule moléculaire |
C13H15N |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
1-benzyl-3-methyl-4H-pyridine |
InChI |
InChI=1S/C13H15N/c1-12-6-5-9-14(10-12)11-13-7-3-2-4-8-13/h2-5,7-10H,6,11H2,1H3 |
Clé InChI |
HBBQNURMOUTLNT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C=CC1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diazene, [4-[(4-chlorophenyl)methoxy]phenyl]phenyl-](/img/structure/B14265323.png)

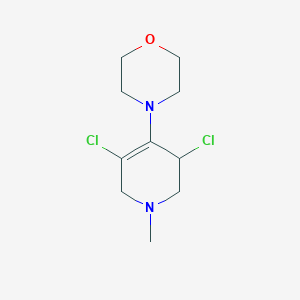
![1,4-Bis[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine](/img/structure/B14265339.png)
![9-tert-Butyl-2,4-di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14265352.png)
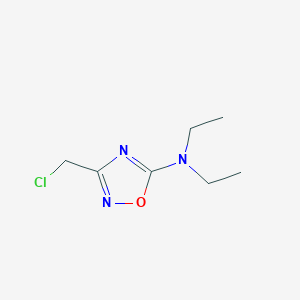
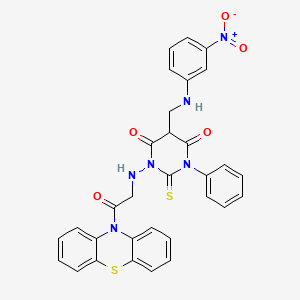

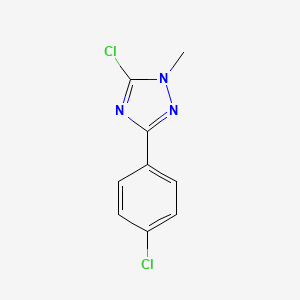

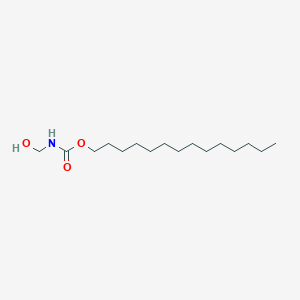
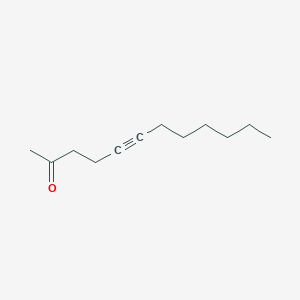
![7-chloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14265398.png)
